

# Validating AZD7545 Target Engagement in Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	AZD7545	
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This guide provides a comprehensive comparison of **AZD7545** with other known Pyruvate Dehydrogenase Kinase (PDK) inhibitors, offering objective performance data and detailed experimental protocols to assist in the validation of its target engagement in a cellular context.

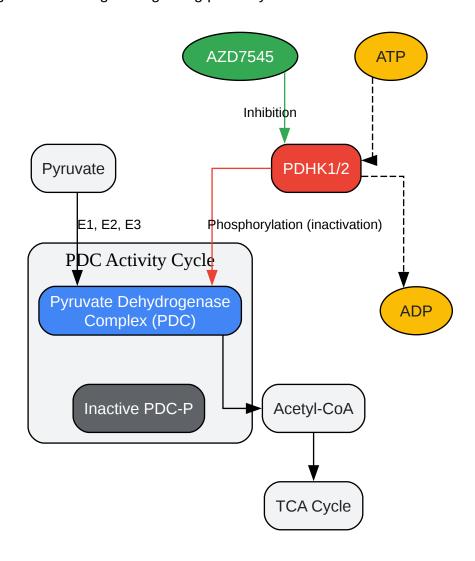
## Introduction to AZD7545 and the Pyruvate Dehydrogenase Kinase Pathway

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2) and, to a lesser extent, PDHK1.[1][2][3] PDHKs are a family of four mitochondrial serine/threonine kinases (PDHK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key entry point for glucose-derived carbons into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.

PDHKs phosphorylate the E1α subunit of the PDC, leading to its inactivation.[4][5] This phosphorylation shifts cellular metabolism from glucose oxidation towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. By inhibiting PDHK, compounds like **AZD7545** prevent the inactivation of the PDC, thereby promoting glucose oxidation.[6][7] The mechanism of action for **AZD7545** involves the disruption of the interaction between PDHK2 and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[8]



Below is a diagram illustrating the signaling pathway.





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